6-Chloro-1-methylnaphthalene

Overview

Description

Chemical Reactions Analysis

The chlorination of 1-methylnaphthalene, a compound related to 6-Chloro-1-methylnaphthalene, has been studied . The chlorination process results in products of substitution accompanied by those of addition . The adducts include tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin .Scientific Research Applications

Thermal Decomposition Studies : 6-Chloro-1-methylnaphthalene's thermal decomposition was investigated in a batch reactor. The study revealed its conversion into various compounds, including naphthalene, methylated dimers, methane, and hydrogen gas, under different conditions (Leininger, Lorant, Minot, & Behar, 2006).

Molecular Structure Analysis : The molecular structure of 1-methylnaphthalene was examined using X-ray diffraction. This research provided insights into intermolecular and intramolecular distances and coordination numbers, contributing to a better understanding of weakly polar monosubstituted naphthalene derivatives (Drozdowski, 2002).

Use in Internal Combustion Engines : 1-Methylnaphthalene is used as a laser-induced fluorescence tracer for imaging mixture formation and temperature distributions in internal combustion engines. The study assessed its stability and conversion in various conditions, enhancing the understanding of its behavior in engine applications (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).

Oxidation Studies : Research on the kinetics of oxidation of 1-methylnaphthalene in a jet stirred reactor provided valuable data for understanding its reaction mechanisms. This information is crucial for applications involving combustion and chemical synthesis (Mati, Ristori, Pengloan, & Dagaut, 2007).

Photoelectrical Properties for DSSC Application : An experimental and theoretical investigation into the electronic structure and photoelectrical properties of derivatives of 1-methylnaphthalene highlighted its potential use in dye-sensitized solar cells (DSSC), indicating its relevance in renewable energy technologies (Gayathri, 2018).

Synthesis of Chemical Compounds : Research on the synthesis of 2-methyl 6-acylnaphthalene from 2-methylnaphthalene through acylation demonstrated its utility in producing specific chemical compounds, which are important for various industrial applications (Xi-gao, 2008).

Preparation and Properties of Polymorphs : The preparation, crystal structures, and optical properties of naphthylimido-substituted hexamolybdate derivatives of 1-methylnaphthalene were explored, providing insights into their potential applications in materials science and engineering (Hao, Ruhlmann, Zhu, Li, & Wei, 2007).

Safety and Hazards

The safety data sheet for 1-(Chloromethyl)naphthalene, a related compound, indicates that it is harmful if swallowed or in contact with skin, may be fatal if swallowed and enters airways, and is toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety guidelines.

Properties

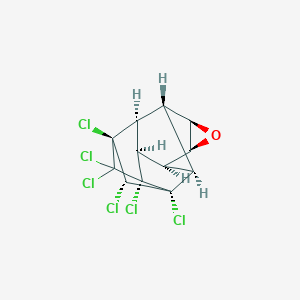

IUPAC Name |

6-chloro-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLASKZQHWKQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612148 | |

| Record name | 6-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-92-5 | |

| Record name | 6-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)